Cas no 2552-53-6 (3-(benzyloxy)-1,2-oxazole-5-carbaldehyde)

3-(benzyloxy)-1,2-oxazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Benzyloxy)isoxazole-5-carbaldehyde
- 3-benzyloxy-isoxazole-5-carbaldehyde
- 3-phenylmethoxy-1,2-oxazole-5-carbaldehyde
- 3-(Benzyloxy)-1,2-oxazole-5-carbaldehyde
- 5-isoxazolecarboxaldehyde, 3-(phenylmethoxy)-
- MFCD14706681
- AKOS016001544
- AT24747
- 3-(benzyloxy)isoxazole-5-carboxaldehyde
- SY108508
- CAA55253
- DTXSID60415893
- 2552-53-6
- A5143
- InChI=1/C11H9NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H
- CS-0380539
- DB-012048
- SCHEMBL651349
- 3-(benzyloxy)-1,2-oxazole-5-carbaldehyde
-
- MDL: MFCD14706681
- インチ: InChI=1S/C11H9NO3/c13-7-10-6-11(12-15-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
- InChIKey: URPLDQSNOHMLIP-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)COC2=NOC(=C2)C=O
計算された属性
- 精确分子量: 203.05827
- 同位素质量: 203.058
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 204
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3A^2
- XLogP3: 2
じっけんとくせい
- 密度みつど: 1.255
- ゆうかいてん: 102-103 ºC
- Boiling Point: 382.9°C at 760 mmHg
- フラッシュポイント: 185.4°C
- Refractive Index: 1.589
- PSA: 52.33
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2934-1G |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde |
2552-53-6 | 95% | 1g |
¥ 2,316.00 | 2023-03-10 | |
eNovation Chemicals LLC | D624617-1G |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde |
2552-53-6 | 95% | 1g |
$395 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2934-100mg |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde |
2552-53-6 | 95% | 100mg |
¥693.0 | 2024-04-21 | |
Ambeed | A193790-100mg |
3-(Benzyloxy)isoxazole-5-carbaldehyde |
2552-53-6 | 98% | 100mg |
$160.0 | 2024-04-20 | |
A2B Chem LLC | AF33904-1g |
3-(benzyloxy)isoxazole-5-carbaldehyde |
2552-53-6 | 98% | 1g |
$828.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ2934-250.0mg |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde |
2552-53-6 | 95% | 250.0mg |
¥924.0000 | 2024-08-03 | |
eNovation Chemicals LLC | D624617-1g |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde |
2552-53-6 | 95% | 1g |
$395 | 2025-02-19 | |
eNovation Chemicals LLC | D624617-1g |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde |
2552-53-6 | 95% | 1g |
$395 | 2025-02-25 | |
eNovation Chemicals LLC | Y0985175-5g |
3-(benzyloxy)isoxazole-5-carbaldehyde |
2552-53-6 | 95% | 5g |
$1280 | 2025-03-03 | |
Chemenu | CM190829-1g |
3-(benzyloxy)isoxazole-5-carbaldehyde |
2552-53-6 | 95% | 1g |
$344 | 2023-03-07 |
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
3-(benzyloxy)-1,2-oxazole-5-carbaldehydeに関する追加情報
Professional Introduction to 3-(benzyloxy)-1,2-oxazole-5-carbaldehyde (CAS No. 2552-53-6)
3-(benzyloxy)-1,2-oxazole-5-carbaldehyde is a significant compound in the field of pharmaceutical chemistry, recognized for its versatile applications in the synthesis of bioactive molecules. With a CAS number of 2552-53-6, this heterocyclic aldehyde has garnered attention due to its structural features and potential utility in drug development. The compound belongs to the oxazole class, a scaffold widely explored for its pharmacological properties, and is further modified by the presence of a benzyl ether group and an aldehyde functionality, which enhance its reactivity and functionalization possibilities.
The 1,2-oxazole core is a six-membered aromatic ring containing two oxygen atoms at positions 1 and 2. This structural motif is known for its stability and ability to engage in various chemical interactions, making it a valuable component in medicinal chemistry. The benzyloxy substituent at the 3-position introduces a hydrophobic aromatic ring linked via an oxygen atom, which can influence solubility, metabolic stability, and binding affinity. The 5-carbaldehyde group at the terminal position provides a reactive site for further functionalization, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in oxazole derivatives due to their demonstrated biological activities. Studies have highlighted the potential of oxazoles as scaffolds for antimicrobial, anti-inflammatory, and anticancer agents. The aldehyde functionality in 3-(benzyloxy)-1,2-oxazole-5-carbaldehyde allows for condensation reactions with various nucleophiles, facilitating the development of Schiff bases and other heterocyclic compounds with enhanced pharmacological properties. These derivatives have been investigated for their ability to modulate enzyme activity and interact with biological targets.
One of the most compelling aspects of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes involved in numerous cellular processes, and their dysregulation is associated with several diseases, including cancer. The oxazole ring can serve as a hinge-binding motif in kinase inhibitors, while the aldehyde group can form covalent bonds with key residues in the active site. Additionally, the benzyloxy group can be positioned to interact with hydrophobic pockets or participate in π-stacking interactions, improving binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 3-(benzyloxy)-1,2-oxazole-5-carbaldehyde derivatives with high precision. Molecular docking studies have shown that these compounds can effectively bind to ATP-binding pockets of kinases such as EGFR (Epidermal Growth Factor Receptor) and JAK (Janus Kinase). This has spurred interest in developing novel kinase inhibitors based on this scaffold for therapeutic applications.
The compound's reactivity also makes it a valuable intermediate in peptidomimetic synthesis. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The aldehyde group can react with protected amino acids or peptide fragments via condensation reactions, leading to the formation of cyclic or acyclic structures that retain biological activity while avoiding degradation by proteases.
Furthermore, 3-(benzyloxy)-1,2-oxazole-5-carbaldehyde has been explored as a precursor in the synthesis of fluorescent probes. Fluorescent probes are essential tools in biochemical research for tracking molecular interactions and studying dynamic processes within cells. The oxazole ring is known to exhibit strong fluorescence upon excitation at specific wavelengths, making it an ideal component for designing probes that can visualize biological processes non-invasively.
The benzyl ether moiety contributes to the compound's solubility profile, allowing it to be dissolved in common organic solvents used in synthetic chemistry. This property is particularly advantageous when performing multi-step syntheses that require precise control over reaction conditions. Additionally, the stability of the 1,2-oxazole ring under various chemical conditions makes it a reliable scaffold for long synthetic sequences without degradation.
In conclusion,3-(benzyloxy)-1,2-oxazole-5-carbaldehyde (CAS No. 2552-53-6) represents a versatile building block with significant potential in pharmaceutical research and drug development. Its unique structural features—combining an oxazole core with a benzyl ether group and an aldehyde functionality—make it suitable for diverse applications ranging from kinase inhibition to peptidomimetic synthesis and fluorescent probe design. As research continues to uncover new biological activities and synthetic methodologies involving this compound,3-(benzyloxy)-1,2-oxazole-5-carbaldehyde is poised to play an increasingly important role in medicinal chemistry.
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